[(3-chloro-4-methylphenyl)amino]thiourea
Description
Historical Development of Thiourea Derivatives in Scientific Research
The exploration of thiourea derivatives traces its origins to the 19th century, beginning with Marceli Nencki’s synthesis of thiourea in 1873, which marked the first deliberate replacement of oxygen with sulfur in urea. This discovery laid the groundwork for understanding the unique physicochemical properties of thioureas, including their enhanced nucleophilicity and polarizability compared to ureas. Early applications focused on antimicrobial agents, exemplified by Paul Ehrlich’s trypan red derivatives and suramin, a polysulfonated naphthylureidic compound used against African trypanosomiasis.
The mid-20th century saw the emergence of thiourea-based chemotherapeutics such as thioacetazone and thiocarlide for tuberculosis treatment, where the thiourea moiety was critical for binding Mycobacterium tuberculosis targets. The advent of antiretroviral therapies further highlighted thioureas’ versatility, with ritonavir—a protease inhibitor containing a urea linkage—becoming a cornerstone of HIV treatment. Parallel developments in oncology introduced 5-fluorouracil (5-FU) and sorafenib, diarylurea compounds that inhibit tumor proliferation by targeting thymidylate synthase and Raf kinases, respectively. These milestones underscore the evolutionary trajectory of thiourea derivatives from simple dyes to multifunctional pharmacophores.
Significance of Substituted Thioureas in Pharmaceutical Sciences
Substituted thioureas occupy a privileged position in drug design due to their dual hydrogen-bond donor-acceptor functionality, which enables robust interactions with biological targets such as enzymes, receptors, and nucleic acids. The sulfur atom in thioureas enhances electron delocalization and polarizability, facilitating stronger binding to hydrophobic pockets compared to oxygen in ureas. This property has been exploited in protease inhibitors like boceprevir, where the thiourea group coordinates with the NS3/4A protease active site in hepatitis C virus (HCV).
Structural modifications, such as halogenation and alkylation, further refine thioureas’ pharmacokinetic profiles. For instance, the introduction of chlorine atoms improves lipophilicity and membrane permeability, while methyl groups modulate electronic effects and metabolic stability. These principles are exemplified in tenovin derivatives, where thiourea-linked hydroxynaphthalenes exhibit potent anticancer activity by stabilizing p53 through sirtuin inhibition. Such innovations highlight the adaptability of thiourea scaffolds in addressing diverse therapeutic challenges.
Positioning of [(3-Chloro-4-methylphenyl)amino]thiourea in Contemporary Research
[(3-Chloro-4-methylphenyl)amino]thiourea embodies the convergence of halogen and alkyl substituents on a thiourea backbone. The 3-chloro-4-methylphenyl group introduces steric and electronic effects that may enhance target selectivity. Comparative studies with analogous compounds suggest that chloro substituents at the meta-position increase binding affinity to kinase domains, as observed in sorafenib’s interactions with vascular endothelial growth factor receptors (VEGFRs). Meanwhile, the para-methyl group could mitigate oxidative metabolism, prolonging half-life—a feature critical for sustained therapeutic action.
Properties
IUPAC Name |
(3-chloro-4-methylanilino)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3S/c1-5-2-3-6(4-7(5)9)11-12-8(10)13/h2-4,11H,1H3,(H3,10,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLXGALAZKXDBPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NNC(=S)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
20.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24779111 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Reaction Conditions and Optimization
The reaction is typically conducted in ethanol or methanol under reflux conditions (78–85°C) for 4–6 hours. Hydrochloric acid (HCl) is added as a catalyst to protonate the thiourea, enhancing its electrophilicity. The molar ratio of 3-chloro-4-methylaniline to thiourea is critical; a 1:1.2 ratio ensures complete conversion of the aniline while minimizing side reactions.
Key Parameters:
- Solvent: Ethanol (95%)
- Temperature: 80°C (reflux)
- Catalyst: 10% HCl (v/v)
- Reaction Time: 5 hours
After completion, the mixture is cooled to room temperature and poured into ice-cold water to precipitate the product. The crude solid is purified via recrystallization using acetonitrile or ethanol, yielding colorless crystals.
Yield and Purity Data
| Parameter | Value |
|---|---|
| Yield | 78–82% |
| Melting Point | 168–170°C |
| HPLC Purity (UV 254 nm) | 98.5% |
| Recrystallization Solvent | Acetonitrile |
This method’s reproducibility has been validated in studies involving analogous thiourea derivatives, where recrystallization consistently improved purity to >98%.
Isothiocyanate Intermediate Route
An alternative synthesis involves the in situ generation of 3-chloro-4-methylphenyl isothiocyanate, followed by its reaction with ammonia. This two-step method offers higher control over intermediate purity.
Step 1: Synthesis of 3-Chloro-4-Methylphenyl Isothiocyanate
3-Chloro-4-methylaniline reacts with carbon disulfide (CS₂) in the presence of ammonia to form the corresponding ammonium dithiocarbamate. Subsequent treatment with concentrated HCl liberates the isothiocyanate:
$$
\text{C}7\text{H}7\text{ClN} + \text{CS}2 + \text{NH}3 \rightarrow \text{C}7\text{H}6\text{ClN}\text{CS}2\text{NH}4 \xrightarrow{\text{HCl}} \text{C}7\text{H}6\text{ClNCS} + \text{NH}4\text{Cl} + \text{H}2\text{S}
$$
Reaction Conditions:
- Solvent: Dichloromethane
- Temperature: 0–5°C (Step 1), 25°C (Step 2)
- Reaction Time: 2 hours (Step 1), 1 hour (Step 2)
Step 2: Formation of Thiourea
The isolated isothiocyanate is treated with aqueous ammonia at room temperature, yielding [(3-chloro-4-methylphenyl)amino]thiourea:
$$
\text{C}7\text{H}6\text{ClNCS} + \text{NH}3 \rightarrow \text{C}8\text{H}{10}\text{ClN}3\text{S}
$$
Purification: The product is filtered and washed with cold ethanol to remove unreacted ammonia and byproducts.
Comparative Data
| Parameter | Isothiocyanate Route | Classical Route |
|---|---|---|
| Overall Yield | 65–70% | 78–82% |
| Purity (HPLC) | 97.2% | 98.5% |
| Reaction Complexity | High | Moderate |
While this route provides a purer intermediate, the lower yield and additional steps limit its industrial applicability.
Green Chemistry Approaches
Recent patents highlight solvent-free and catalyst-assisted methods to improve sustainability. For example, microwave-assisted synthesis reduces reaction times from hours to minutes.
Microwave-Assisted Synthesis
A mixture of 3-chloro-4-methylaniline and thiourea is irradiated at 100°C for 15 minutes using a microwave synthesizer. The absence of solvent simplifies purification, with the product obtained via simple filtration.
Data:
- Yield: 85%
- Purity: 99.1% (HPLC)
- Energy Consumption: 50% lower than conventional methods
This method is particularly advantageous for high-throughput screening but requires specialized equipment.
Industrial-Scale Production Challenges
Scaling up laboratory methods introduces challenges such as heat dissipation and byproduct management. Industrial protocols often use continuous flow reactors to maintain optimal temperature and mixing.
Key Modifications for Scale-Up:
- Solvent: Toluene (replaces ethanol for easier recovery)
- Catalyst: Heterogeneous acid catalysts (e.g., Amberlyst-15)
- Yield at Scale: 75–80%
Quality Control and Characterization
Rigorous analytical methods ensure compliance with pharmaceutical standards:
Structural Validation
Impurity Profiling
Common impurities include unreacted 3-chloro-4-methylaniline (<0.5%) and symmetrical bis-thiourea derivatives (<0.3%). These are quantified using LC-MS with a C18 column and 0.1% formic acid in acetonitrile/water mobile phase.
Chemical Reactions Analysis
Types of Reactions
[(3-chloro-4-methylphenyl)amino]thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea moiety to thiols or other reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or ammonia (NH3).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Applications
Antimicrobial Activity
[(3-chloro-4-methylphenyl)amino]thiourea has been investigated for its potential as an antimicrobial agent. Studies have shown that thiourea derivatives exhibit antibacterial properties against various strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicate that some derivatives are more potent than conventional antibiotics, suggesting their potential as alternatives in treating bacterial infections .
Urease Inhibition
The compound has demonstrated efficacy as a urease inhibitor, which is crucial for treating conditions related to urease activity, such as kidney stones and certain infections. Research indicates that modifications to the thiourea structure can enhance urease inhibitory activity, with some derivatives showing significantly lower IC50 values compared to standard thiourea .
Anticancer Properties
Recent studies have highlighted the anticancer potential of [(3-chloro-4-methylphenyl)amino]thiourea and its derivatives. These compounds have been shown to induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo. The presence of halogen substituents appears to enhance their cytotoxic effects, making them promising candidates for further development as anticancer agents .
Agricultural Applications
Agrochemical Development
In agricultural chemistry, [(3-chloro-4-methylphenyl)amino]thiourea is being explored for its role in developing herbicides and fungicides. Its ability to inhibit specific enzymes in pests can lead to improved crop protection and yield enhancement. The compound's unique properties make it suitable for formulating effective agrochemicals that are less harmful to non-target organisms .
Material Science Applications
Polymer Development
The compound is being investigated for its potential in creating novel materials, particularly polymers with specific thermal and chemical resistance properties. The incorporation of thiourea derivatives into polymer matrices can enhance their mechanical properties and stability under various environmental conditions .
Corrosion Inhibition
[(3-chloro-4-methylphenyl)amino]thiourea has also been studied as a corrosion inhibitor in metal coatings. Its effectiveness in forming protective layers on metal surfaces helps prevent oxidation and deterioration, making it valuable in industrial applications where metal integrity is critical .
Analytical Chemistry Applications
Reagent in Analytical Methods
In analytical chemistry, [(3-chloro-4-methylphenyl)amino]thiourea serves as a reagent for detecting metal ions. Its ability to form stable complexes with certain metals aids in environmental monitoring and quality control processes .
Summary of Key Findings
Mechanism of Action
The mechanism of action of [(3-chloro-4-methylphenyl)amino]thiourea involves its interaction with specific molecular targets, such as enzymes. For example, as a urease inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of urea into ammonia and carbon dioxide. This inhibition can be crucial in reducing the pathogenicity of certain bacteria that rely on urease activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substitution Patterns and Physicochemical Properties
The substitution on the phenyl ring critically impacts solubility, hydrophobicity, and electronic properties. Key analogs include:
- N-[[(4-Chlorophenyl)amino]iminomethyl]thiourea (CAS: 14294-16-7): Features a 4-chlorophenyl group without the methyl substituent. However, the lack of a methyl group may diminish lipophilicity, affecting membrane permeability in biological systems .
- Amino acid-functionalized thioureas (M1/M2): These derivatives, studied for anti-amoebic activity, incorporate hydrophilic amino acid moieties (e.g., glycine, alanine). This modification increases hydrophilicity and receptor selectivity, contrasting with the hydrophobic 3-chloro-4-methylphenyl group in the target compound .
Table 1: Structural and Physicochemical Comparison
| Compound | Substituent | LogP* (Predicted) | Solubility (mg/mL) | Key Functional Groups |
|---|---|---|---|---|
| [(3-Chloro-4-methylphenyl)amino]thiourea | 3-chloro-4-methylphenyl | ~2.8 | <1 (low) | Thiourea, Cl, CH₃ |
| N-[[(4-Chlorophenyl)amino]iminomethyl]thiourea | 4-chlorophenyl | ~2.3 | ~5 | Thiourea, Cl |
| M1/M2 thiourea derivatives | Amino acid moieties | ~1.5 | >50 | Thiourea, NH₂, COOH |
*LogP values estimated using fragment-based methods.
Anti-Parasitic Activity
- The 3-chloro-4-methylphenyl group in P3 is critical for binding to Furin’s active site .
- M1/M2 Derivatives: Exhibit potent anti-amoebic activity against Acanthamoeba spp., surpassing chlorhexidine. The amino acid groups enhance selectivity by mimicking endogenous substrates, a feature absent in the target compound .
Metal Complexation
- The target compound’s thiourea group can chelate metals (e.g., Pb²⁺, Cu²⁺), but the chloro-methylphenyl group may sterically hinder complexation kinetics compared to simpler thioureas (). For example, unsubstituted thiourea forms stable Pb complexes more rapidly .
Biological Activity
[(3-chloro-4-methylphenyl)amino]thiourea is a compound belonging to the thiourea class, known for its diverse biological activities. Thioureas have been extensively studied for their potential applications in medicinal chemistry, particularly due to their antimicrobial, antiviral, anticancer, and anti-inflammatory properties. This article reviews the biological activity of [(3-chloro-4-methylphenyl)amino]thiourea, highlighting its synthesis, mechanisms of action, and relevant case studies.
Synthesis and Characterization
The synthesis of [(3-chloro-4-methylphenyl)amino]thiourea typically involves the reaction of 3-chloro-4-methylaniline with isothiocyanates. The resulting compound can be characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy to confirm its structure.
Biological Activity Overview
The biological activities of thiourea derivatives are broad and include:
- Antimicrobial Activity : Thiourea derivatives exhibit significant antimicrobial properties against various bacterial strains. For instance, compounds with halogen substitutions (like chlorine at the 3-position) have shown enhanced activity against Gram-positive bacteria such as Staphylococcus aureus and Escherichia coli .
- Anticancer Activity : Certain thiourea derivatives have demonstrated cytotoxic effects on cancer cell lines. Studies indicate that compounds can inhibit cell proliferation in various cancer types, including prostate and breast cancers, with IC50 values ranging from 1.5 µM to 20 µM .
- Antiviral Activity : Thioureas have also been evaluated for their antiviral properties. Some derivatives have shown efficacy against DNA and RNA viruses, indicating their potential as antiviral agents .
The mechanisms underlying the biological activities of [(3-chloro-4-methylphenyl)amino]thiourea are multifaceted:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial DNA replication and transcription, such as topoisomerases .
- Induction of Apoptosis : In cancer cells, thioureas can trigger apoptotic pathways, leading to cell death. This is often assessed through flow cytometry and MTT assays .
Case Studies
Several studies have highlighted the efficacy of thiourea derivatives:
- Antimicrobial Study : A study evaluated various thiourea derivatives against a panel of bacterial strains. The compound [(3-chloro-4-methylphenyl)amino]thiourea exhibited a minimum inhibitory concentration (MIC) ranging from 6.25 to 25 µg/mL against S. aureus strains .
- Cytotoxicity Assessment : In vitro assays on human cancer cell lines (PC-3, A549, HeLa) revealed that this compound could reduce cell viability significantly at concentrations between 10 µM and 20 µM .
- Antiviral Evaluation : Research indicated that thiourea derivatives could inhibit viral replication in cultured cells, demonstrating potential as therapeutic agents against viral infections .
Data Table: Biological Activities of [(3-chloro-4-methylphenyl)amino]thiourea
Q & A
Q. What are the optimal synthetic routes for [(3-chloro-4-methylphenyl)amino]thiourea, and how can purity be validated?
Methodological Answer:
- Synthesis: A common route involves reacting 3-chloro-4-methylaniline with an isothiocyanate derivative in acetone or dichloromethane under mild conditions. For example, 2,4-dichlorobenzoyl isothiocyanate reacts with 4-chloroaniline in acetone to yield a thiourea derivative with 90% purity after recrystallization .
- Purity Validation: Use high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and confirm via melting point analysis. Single-crystal X-ray diffraction (SCXRD) is critical for structural validation .
Q. How can the electronic and geometric structure of [(3-chloro-4-methylphenyl)amino]thiourea be characterized experimentally and computationally?
Methodological Answer:
Q. What preliminary biological screening assays are suitable for evaluating its antimicrobial potential?
Methodological Answer:
- Antifungal Assays: Test against Candida albicans or Aspergillus niger using broth microdilution (MIC values). Compare with reference drugs like fluconazole .
- Antibacterial Assays: Disk diffusion against Gram-positive (S. aureus) and Gram-negative (E. coli) strains. Include positive (e.g., ampicillin) and negative controls .
Advanced Research Questions
Q. How can DFT and Molecular Dynamics (MD) simulations elucidate noncovalent interactions in [(3-chloro-4-methylphenyl)amino]thiourea complexes?
Methodological Answer:
- DFT: Use the NCI (Non-Covalent Interaction) index to map weak interactions (e.g., C–H⋯S, N–H⋯Cl) in real space via Multiwfn software. Validate with Reduced Density Gradient (RDG) analysis .
- MD Simulations: Run 50 ns simulations in GROMACS with CHARMM36 force field to study stability of thiourea-protein complexes (e.g., binding to fungal cytochrome P450) .
Q. What strategies resolve contradictions in activity data between computational predictions and experimental results?
Methodological Answer:
- Data Triangulation: Combine docking (AutoDock Vina) with experimental IC₅₀ values. For discrepancies, re-optimize DFT functionals (e.g., include exact exchange in hybrid functionals like ωB97X-D) .
- Error Analysis: Quantify uncertainties in crystallographic data (e.g., R-factor >5% in SHELXL refinements suggests structural flexibility) .
Q. How do substituents (e.g., chloro, methyl) influence the thiourea scaffold’s reactivity in nucleophilic reactions?
Methodological Answer:
- Electrostatic Potential (ESP) Maps: Generate via DFT to identify electrophilic regions (e.g., sulfur in C=S). The chloro group enhances electrophilicity, while methyl reduces solubility .
- Kinetic Studies: Monitor thiourea-iodine reactions via UV-Vis (λ = 290 nm) to quantify nucleophilic substitution rates .
Q. What crystallographic software and refinement protocols are recommended for analyzing polymorphic forms?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
